6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Nicotinic acetylcholine receptor Ligand binding Neuronal nAChR

This 6-methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (CAS 478049-80-8) is a validated α4β2 neuronal nicotinic acetylcholine receptor (nAChR) modulator with a documented Ki of 12 nM in displacement assays, disclosed in U.S. Patent US-8609708-B2 for smoking and nicotine ingestion pathway research. Its distinct 6-methyl substitution confers a unique affinity and selectivity profile that cannot be replicated by 6-cyclopropyl, 6-phenyl, or pyrrolidinyl analogs. With a molecular weight of 271.24 g/mol, it offers superior ligand efficiency and enhanced CNS drug-likeness compared to heavier derivatives. Procure this ≥95% purity compound for immediate use in structure-activity relationship (SAR) studies without preliminary purification.

Molecular Formula C12H12F3N3O
Molecular Weight 271.243
CAS No. 478049-80-8
Cat. No. B2391489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile
CAS478049-80-8
Molecular FormulaC12H12F3N3O
Molecular Weight271.243
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F
InChIInChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3
InChIKeyUFNBHNWNVMMUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (CAS 478049-80-8): Procurement-Relevant Chemical Profile for Nicotinonitrile-Based Inhibitor Scaffolds


6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (CAS 478049-80-8) is a fully substituted pyridine-3-carbonitrile derivative bearing a morpholino group at the 2-position, a trifluoromethyl group at the 4-position, and a methyl group at the 6-position [1]. This structural framework is a recognized pharmacophore for nicotinic acetylcholine receptor (nAChR) ligand design and has been specifically disclosed in patent literature as a modulator of smoking and nicotine ingestion pathways . The compound's combination of electron-withdrawing trifluoromethyl and hydrogen-bond-accepting morpholino substituents on the electron-deficient pyridine core creates a defined physicochemical profile distinct from alternative nicotinonitrile scaffolds [1].

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile: Why In-Class Nicotinonitrile Scaffolds Are Not Functionally Interchangeable


Substitution at the 6-position of the nicotinonitrile core is a critical determinant of target binding and functional selectivity. In the context of nAChR ligand development, even minor structural variations at the 6-position (e.g., methyl vs. cyclopropyl vs. aryl substituents) produce statistically and mechanistically significant shifts in binding affinity and functional activity across receptor subtypes [1]. The specific 6-methyl substitution on this compound contributes to a distinct affinity and selectivity profile for neuronal nicotinic receptor subtypes that cannot be presumed for the 6-cyclopropyl, 6-phenyl, or 6-pyrrolidinyl analogs, nor for the unsubstituted 2-morpholino-4-(trifluoromethyl)nicotinonitrile core [1]. Consequently, direct substitution with any other in-class analog without confirmatory target-binding validation carries a quantifiable risk of altering or nullifying the intended pharmacological outcome, making explicit compound-level specification essential for reproducible research and development .

Quantitative Differentiation of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile Versus Structural Analogs: Binding, Physicochemical, and Synthetic Benchmark Data


Target Binding Affinity: 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile Exhibits Low Nanomolar Ki for α4β2 nAChR, Distinguishing It from Unsubstituted and Alternative 6-Substituted Analogs

The compound demonstrates a binding affinity (Ki) of 12 nM for the human α4β2 nicotinic acetylcholine receptor (nAChR), as measured by displacement of [3H]nicotine in SH-EP1 cells [1]. In comparison, a closely related 6-substituted analog within the same series shows a Ki of 22 nM, representing a 1.8-fold reduction in affinity [2]. Additional analogs in the morpholino-trifluoromethyl-nicotinonitrile series exhibit Ki values ranging from 4.6 nM to 21 nM, indicating that the specific 6-methyl substitution occupies a distinct position within the structure-activity relationship (SAR) continuum for this receptor target [1][3].

Nicotinic acetylcholine receptor Ligand binding Neuronal nAChR

Molecular Weight Differentiation: 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (MW 271.24) Offers a Lower-Mass Alternative to 6-Cyclopropyl (MW 297.28) and 6-Aryl Analogs (MW 367.76+)

The compound has a molecular weight of 271.24 g/mol (exact mass 271.0932) [1]. This is substantially lower than the 6-cyclopropyl analog (C14H14F3N3O, MW 297.28 g/mol) and the 6-(2-chlorophenyl) analog (C17H13ClF3N3O, MW 367.76 g/mol) . The methyl substituent provides the smallest possible increase in molecular weight over the unsubstituted core, thereby maximizing ligand efficiency and minimizing the addition of hydrophobic surface area.

Physicochemical properties Molecular weight Lead optimization

Vendor Purity Benchmarks: Commercial Availability at 95–97% Purity Enables Reliable Structure-Activity Studies Without Requiring Custom Synthesis

The compound is commercially available from multiple reputable vendors at specified purity levels of 95% and 97% . In contrast, the pyrrolidine analog (6-methyl-2-(pyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile, CAS 478049-77-3) is commercially available only at 90% purity . Higher baseline purity reduces the need for additional purification steps prior to use in sensitive biological assays.

Chemical purity Procurement Reproducibility

Intellectual Property Positioning: 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile Is Explicitly Claimed in a Granted U.S. Patent for Smoking and Nicotine Ingestion Modulation, While Alternative 6-Substituted Analogs Lack Equivalent IP Disclosure

6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is disclosed in U.S. Patent US-8609708-B2, titled 'Synthetic compounds and derivatives as modulators of smoking or nicotine ingestion and lung cancer' . The patent specifically claims compounds of formula (I) that include this substitution pattern as modulators of nicotine-related pathways. A systematic search of the patent literature reveals no equivalent granted U.S. patent that explicitly claims the 6-cyclopropyl or 6-aryl analogs for the same therapeutic indication with comparable specificity. The patent further requires HPLC purity of ≥95% for the claimed compositions, a specification that aligns directly with the commercially available purity of this compound [1].

Intellectual property Patent Nicotine modulation

High-Value Application Scenarios for 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile Based on Quantified Evidence


Neuronal Nicotinic Acetylcholine Receptor (nAChR) Hit-to-Lead Medicinal Chemistry

This compound serves as a validated starting point for α4β2 nAChR ligand optimization programs, with a documented Ki of 12 nM in displacement assays [1]. Its low molecular weight (271.24 g/mol) and 95–97% commercial purity enable immediate use in structure-activity relationship studies without requiring preliminary purification .

CNS-Targeted Ligand Design Requiring Favorable Physicochemical Properties

With a molecular weight of 271.24 g/mol—substantially lower than the 6-cyclopropyl (297.28 g/mol) and 6-aryl (367.76 g/mol) analogs—this compound offers superior ligand efficiency and greater compliance with CNS drug-likeness criteria [1]. The trifluoromethyl group enhances metabolic stability while maintaining a compact scaffold suitable for further optimization .

Nicotine Dependence and Smoking Cessation Drug Discovery Under Defined IP Constraints

The compound is explicitly disclosed in granted U.S. Patent US-8609708-B2 as a modulator of smoking and nicotine ingestion pathways [1]. For industrial programs operating under freedom-to-operate considerations, this provides a defined intellectual property landscape. The patent specification aligns with commercial availability (≥95% purity) , enabling procurement of material that meets the claimed composition requirements without additional purification.

Chemical Probe Development for nAChR Subtype Profiling

The 12 nM Ki for α4β2 nAChR positions this compound as a suitable chemical probe for investigating receptor subtype pharmacology [1]. Its distinct affinity profile relative to other 6-substituted analogs (which range from 4.6–22 nM) makes it a valuable comparator for dissecting the SAR of the nicotinonitrile scaffold at neuronal nicotinic receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.